Oxaprozin glucuronide

Overview

Description

Synthesis Analysis

Oxaprozin glucuronide synthesis involves metabolic processes where Oxaprozin undergoes glucuronidation. The synthesis of Oxaprozin itself is achieved by reacting benzoin with succinic anhydride in the presence of pyridine to obtain 4-oxo-4-(2-oxo-1, 2-diphenylethox)butanoic acid, which further reacts with ammonium acetate in acetic acid to yield Oxaprozin (Li Gong-chu, 2015).

Molecular Structure Analysis

The molecular structure of Oxaprozin has been studied using Hartree-Fock (HF) and density functional theory (DFT) calculations. These studies provide insights into its linear and nonlinear optical properties, electronic properties, and the structural impact of oxaprozin dimerization. Vibrational studies, including FT-IR and FT-Raman spectroscopy, have also been conducted to compare theoretical frequencies with experimental data, offering a comprehensive understanding of Oxaprozin's molecular structure (S. Sagdinc & A. Eşme, 2010).

Chemical Reactions and Properties

This compound interacts significantly with human serum albumin (HSA), leading to reactions such as acyl migration, hydrolysis of the glycosidic bond, and covalent binding to HSA. These interactions are inhibited by compounds binding at the benzodiazepine site of HSA, indicating the involvement of specific albumin sites in these reactions. The reversible complex formation with HSA suggests a detailed mechanism of action at the molecular level, emphasizing the significance of protein binding in the metabolism and function of this compound (D. Wells, F. Janssen, & H. W. Ruelius, 1987).

Physical Properties Analysis

The pharmacokinetic properties of Oxaprozin, including its absorption, biotransformation, excretion, and kinetics, provide insight into its physical properties. After oral administration, Oxaprozin is rapidly absorbed, with glucuronidation being a major biotransformation route. These properties highlight the extensive metabolism Oxaprozin undergoes, leading to the formation of this compound as a significant metabolite (F. Janssen et al., 1980).

Chemical Properties Analysis

Oxaprozin and its metabolites, including this compound, exhibit a range of chemical properties that contribute to their pharmacological profile. The extensive binding to plasma proteins, particularly albumin, and the interactions that lead to various metabolic products, underline the chemical complexity and therapeutic potential of this compound. The reactions involving human plasma and albumin, such as hydrolysis, rearrangement, and covalent binding, underscore the dynamic nature of these substances in biological systems (H. W. Ruelius et al., 1986).

Scientific Research Applications

Pharmacological Profile

- Analgesic and Anti-inflammatory Properties: Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), is effective in models of inflammation, pain, and pyrexia. Its strong analgesic qualities are useful in conditions like periarthritis of the shoulder. It inhibits COX-1 and COX-2 isoenzymes, nuclear translocation of NF-κB, and metalloproteases, and modulates the endogenous cannabinoid system (Kean, 2004).

Solid Forms and Bioavailability

- Improving Physicochemical Properties: Novel solid forms of Oxaprozin, such as cocrystals and molecular salts, were developed to impact its physicochemical properties. These forms enhance its solubility and dissolution rate, potentially benefiting its bioavailability (Aitipamula et al., 2016).

Clinical Efficacy in Rheumatic Diseases

- Effectiveness in Rheumatoid Arthritis and Osteoarthritis: Oxaprozin is effective in managing rheumatoid arthritis and osteoarthritis, as evidenced by numerous clinical trials and a meta-analysis. It has shown equal or superior efficacy compared to placebo or standard doses of other NSAIDs, with good tolerability (Kean et al., 2002).

Analytical Methods for Estimation

- Estimation Methods: Various analytical methods have been developed for the estimation of Oxaprozin. These methods are crucial for understanding its pharmacokinetic properties and ensuring accurate dosing (Boovizhikannan et al., 2022).

Development of Safer Prodrug

- Reducing Gastrointestinal Complications: A prodrug form of Oxaprozin was developed to mitigate its gastrointestinal side effects. This prodrug showed significant analgesic, antipyretic, and anti-inflammatory activities without causing ulcerations, making it a safer oral NSAID option (Peesa et al., 2018).

Pharmacodynamic Properties

- Inhibiting Enzymes and Inducing Apoptosis: Oxaprozin can inhibit anandamide hydrolase in neurons and NF-κB activation in inflammatory cells. It also induces apoptosis of activated monocytes, suggesting pharmacodynamic properties that go beyond classical NSAID markers (Dallegri et al., 2005).

Pharmacokinetic Interactions

- Interactions with Albumin and Other Drugs: Oxaprozin's interactions with albumin and its impact on various biochemical components of joint destruction were studied. It showed minimal effects when combined with other commonly prescribed drugs, indicating its safety and therapeutic activity (Rainsford et al., 2002).

Synthesis and SAR Study

- Development for Clinical Use: Oxaprozin's synthesis, SAR study, physicochemical characteristics, and pharmacology have been thoroughly explored, facilitating its use in treating various inflammatory diseases (Božić et al., 2011).

Modulating Matrix Metalloproteinase Activity

- Potential in Treating Inflammatory Conditions and Cancer: Oxaprozin's ability to modulate matrix metalloproteinase 9 (MMP-9) activity, crucial in extracellular matrix remodeling, suggests its therapeutic potential in inflammatory conditions and cancer (Ianni et al., 2019).

Neuroprotective Effects in Seizure Models

- Targeting Oxidative Stress Pathways: Oxaprozin demonstrated potential neuroprotective effects in a rat model of pentylenetetrazole-induced seizure by affecting the oxidative stress pathway and SIRT1/PGC1α signaling (Khatami et al., 2022).

Transdermal Penetration Enhancement

- Improving Topical Transport: Studies on the transdermal penetration of Oxaprozin using surface-enhanced Raman spectroscopy showed that certain physicochemical methods can significantly enhance its transdermal penetration, offering new possibilities for its administration (Liu et al., 2019).

Analgesic and Anti-inflammatory Effects in Dental Surgery

- Postoperative Pain Management: Oxaprozin showed effective analgesic and anti-inflammatory properties after the removal of impacted lower third molars, suggesting its suitability for postoperative pain management in dental surgery (Kara et al., 2010).

Exercise Therapy for Knee Osteoarthritis

- Combining with Physical Exercise: A study combining Oxaprozin with home-based progressive exercise showed improved outcomes in older patients with knee osteoarthritis, highlighting the benefits of combining medication with physical therapy (Petrella & Bartha, 2000).

Microemulsion Formulation for Oral Delivery

- Enhancing Oral Absorption: A microemulsion formulation of Oxaprozin was developed to enhance its oral absorption. This novel formulation could be significant for clinical trials due to its sustained release effect and improved pharmacokinetics (Yin et al., 2021).

Inhibiting Matrix Metallo-Proteinase Activity

- Role in Rheumatic Diseases: Oxaprozin's ability to inhibit matrix metallo-proteinase activity suggests a novel mechanism of action relevant to the treatment of rheumatic diseases (Barracchini et al., 2001).

Comparison with Diclofenac in Periarthritis Pain

- Effectiveness in Periarthritis of the Shoulder: Oxaprozin was found to be as effective as diclofenac in patients with periarthritis pain of the shoulder refractory to other NSAIDs, with superior results in improving shoulder function and patients’ quality of life (Heller & Tarricone, 2004).

Mechanism of Action

Target of Action

Oxaprozin glucuronide, a metabolite of Oxaprozin, primarily targets cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the formation of prostaglandin precursors , thereby reducing the symptoms of inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever .

Pharmacokinetics

Oxaprozin is well absorbed orally, with approximately 95% bioavailability . It undergoes hepatic metabolism, with about 65% metabolized by microsomal oxidation and 35% conjugated with glucuronic acid to form this compound . The drug is excreted in the urine (5% unchanged, 65% as metabolites) and feces (35% as metabolites) . The elimination half-life of Oxaprozin is between 41 to 55 hours , indicating its potential for once-daily dosing .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a reduction in the signs and symptoms of conditions like osteoarthritis and rheumatoid arthritis , including inflammation, swelling, stiffness, and joint pain . It also has analgesic and antipyretic properties, helping to alleviate moderate pain and reduce fever .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its binding to albumin, potentially altering its free concentrations in the plasma . Additionally, increased levels of certain metal ions (such as zinc and copper), which are often seen in rheumatic conditions, can slightly increase the free concentrations of Oxaprozin .

properties

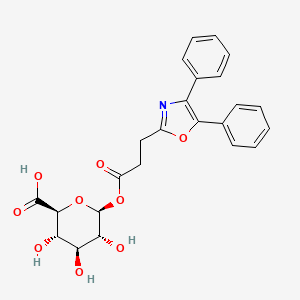

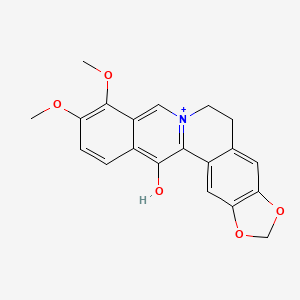

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO9/c26-16(33-24-20(29)18(27)19(28)22(34-24)23(30)31)12-11-15-25-17(13-7-3-1-4-8-13)21(32-15)14-9-5-2-6-10-14/h1-10,18-20,22,24,27-29H,11-12H2,(H,30,31)/t18-,19-,20+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONKPOICDFFRNF-MJRVOHGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238081 | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90283-09-3 | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPROZIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8OZY73W80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Oxaprozin Glucuronide interact with Human Serum Albumin (HSA)?

A1: The interaction begins with the formation of a reversible complex between this compound and HSA. [] This initial step then triggers several subsequent reactions:

- Acyl Migration: The Oxaprozin aglycone migrates from its initial position on the glucuronic acid moiety (position 1) to other positions (2, 3, and 4). []

- Hydrolysis: The glycosidic bond of this compound undergoes hydrolysis. []

- Covalent Binding: Oxaprozin forms a covalent bond with the HSA molecule. []

Q2: Which site on HSA is crucial for these interactions with this compound?

A2: Research suggests that the benzodiazepine binding site on HSA, also known as Site II, plays a critical role. [] Ligands known to bind to this site, like Oxaprozin itself, effectively inhibit the reactions of this compound with HSA. [] Conversely, ligands that bind to other sites on HSA don't exhibit this inhibitory effect. []

Q3: What are the major metabolites of Oxaprozin identified in animal studies?

A3: Analysis of bile and urine from both dogs and monkeys revealed a similar metabolite profile. [] The majority of the drug-related material (approximately 90%) was identified in three forms: free, ester conjugates, and ether conjugates. [] Quantitatively, ester conjugates, primarily this compound, were the most abundant in both fluids. [] Furthermore, two phenolic metabolites were also characterized, existing in both free and conjugated forms (ester and ether glucuronides). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1231978.png)

![2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol](/img/structure/B1231981.png)

![4-[[3-Cyano-4-methyl-6-(3-pyridinyl)-2-pyridinyl]thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1231982.png)

![2-[(3-Fluorophenyl)methylthio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231983.png)

![2-[[2-[(2,5-Dimethylphenyl)sulfonylamino]-1-oxoethyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1231988.png)

![2-Phenylbutanoic acid [2-oxo-2-(2-phenylanilino)ethyl] ester](/img/structure/B1231996.png)

![12-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B1231999.png)

![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)